![molecular formula C11H17NO B052768 3-[(1-Phenylethyl)amino]propan-1-OL CAS No. 128218-35-9](/img/structure/B52768.png)
3-[(1-Phenylethyl)amino]propan-1-OL
説明
3-[(1-Phenylethyl)amino]propan-1-OL is a β-amino alcohol derivative characterized by a propan-1-ol backbone with an amino group at position 3 substituted by a 1-phenylethyl moiety. Its molecular formula is C₁₁H₁₇NO, and its structure combines a hydrophilic hydroxyl group with a lipophilic aromatic substituent, making it a versatile scaffold in medicinal chemistry.
特性
IUPAC Name |
3-(1-phenylethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYEHFIDUKNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396122 | |
Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128218-35-9 | |
Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Acylation of Racemic Alcohol
The process begins with racemic 3-chloro-1-arylpropan-1-ol (Formula II), which is acylated with phthalic anhydride in the presence of a tertiary amine base such as pyridine or 4-dimethylaminopyridine (DMAP). Optimal conditions involve heating at 60–65°C for 4 hours, achieving near-quantitative conversion. The base facilitates nucleophilic attack by the alcohol on phthalic anhydride, forming a racemic phthalic semiester (Formula III). Post-reaction workup includes pH adjustment to 2–3 using HCl, followed by extraction with o-xylene or toluene. Precipitation with cyclohexane yields the semiester as a crystalline solid.
Chiral Resolution
The racemic semiester is resolved using a chiral amine, typically (S)- or (R)-1-phenylethylamine, forming diastereomeric salts (Formula IV). Selective crystallization in solvents like methanol or ethanol isolates the desired enantiomer. For example, resolving (S)-semiester with (S)-1-phenylethylamine in methanol achieves >98% ee after recrystallization. The resolved semiester (Formula V) is liberated via acid hydrolysis (e.g., HCl in dichloromethane) and purified by anti-solvent precipitation.
Amine Substitution
The enantiopure semiester undergoes nucleophilic substitution with 1-phenylethylamine in methanol, catalyzed by tetrabutylammonium bromide (TBAB) and potassium iodide. The iodide ion facilitates halide displacement, while TBAB enhances phase transfer. Reaction at 50–60°C for 12 hours affords 3-[(1-phenylethyl)amino]propan-1-ol with >95% yield and >98% ee.
Table 1: Optimization of Acylation-Resolution-Amine Substitution
Parameter | Optimal Condition | Yield/ee |
---|---|---|
Acylation Base | Pyridine (0.54 eq) | 98% conversion |
Resolution Solvent | Methanol | >98% ee |
Amine Catalyst | TBAB (10 mol%) | 95% yield |
Hydroboration/Imine Reduction Sequence
Substrate Preparation
This method starts with 3-[(1-phenylethylidene)amino]propene, synthesized via condensation of 1-phenylethylamine with propenal. The imine intermediate is stabilized by conjugation with the allylic double bond, enabling regioselective hydroboration.
Asymmetric Hydroboration
Chiral induction is achieved using (S)- or (R)-2-methylborolane, which forms a five-membered transition state with the imine. Hydroboration at −78°C in tetrahydrofuran (THF) proceeds with 72% regioselectivity for the anti-Markovnikov product. The resulting borane-imine complex is treated with methyl lithium, inducing imine reduction to the amine.
Oxidation and Isolation
Oxidation with alkaline hydrogen peroxide cleaves the boron-carbon bond, yielding this compound. Despite moderate enantioselectivity (19% ee), this method offers a route to enantiomerically enriched product without pre-resolved intermediates.
Table 2: Performance of Hydroboration/Imine Reduction
Step | Condition | Outcome |
---|---|---|
Hydroboration | (S)-2-Methylborolane | 72% regioselectivity |
Imine Reduction | MeLi, −78°C | 45% yield |
Final ee | Chiral HPLC | 19% ee |
Comparative Analysis of Methods
Table 3: Method Comparison
化学反応の分析
Types of Reactions
3-[(1-Phenylethyl)amino]propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products are halides or esters.
科学的研究の応用
3-[(1-Phenylethyl)amino]propan-1-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of 3-[(1-Phenylethyl)amino]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares 3-[(1-Phenylethyl)amino]propan-1-OL with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.
Thienopyrimidin-4-yl Derivative ()
Structure: The compound synthesized by Gaunda et al. incorporates a thieno[2,3-d]pyrimidin-4-yl heterocycle and a cyclohepta ring, significantly increasing molecular complexity compared to the target compound . Biological Activity: This derivative demonstrated in vitro cytotoxicity against HC 29 (colorectal adenoma) and MDA (breast cancer) cell lines, suggesting that the addition of heterocyclic systems enhances anticancer potency . Key Differences:
- Higher molecular weight and structural rigidity due to fused rings.
Pyridine-Based Derivative ()
Structure: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol features a pyridine core substituted with chloro, nitro, and methylamino groups. Its molecular formula is C₉H₁₂ClN₃O₃ (calculated from m/z = 246 [M+H]⁺) . Synthesis: Achieved in 71% yield via nucleophilic substitution between 2,4-dichloro-3-nitropyridine and 3-(methylamino)propan-1-ol, using DIEA in DMSO . Key Differences:
- Electron-withdrawing substituents (Cl, NO₂) may reduce nucleophilicity, directing further synthetic modifications.
Stereoisomeric tert-Butylphenyl Derivative ()
Structure: (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (C₁₃H₂₁NO) features a chiral center and a bulky tert-butyl group on the phenyl ring . Key Differences:
- Stereochemistry (1S,2R) likely enhances receptor binding specificity, a critical factor in CNS-active drugs.
Data Tables
Table 2: Functional Group Impact
Compound | Functional Group Effects |
---|---|
Target Compound | Balances hydrophilicity (OH) and lipophilicity (aryl). |
Thienopyrimidin derivative | Heterocycles enhance bioactivity but reduce solubility. |
Pyridine derivative | Polar substituents improve reactivity for further derivatization. |
tert-Butylphenyl derivative | Bulky substituent enhances metabolic stability. |
生物活性
3-[(1-Phenylethyl)amino]propan-1-OL, a compound characterized by its unique structural features, has garnered attention in various fields of biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound possesses an amino group and a hydroxyl group positioned on a propanol backbone, which contributes to its distinct chemical reactivity and biological properties. The synthesis typically involves the reaction of 1-phenylethylamine with 3-chloropropan-1-ol under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts.
Synthesis Overview:
- Starting Materials: 1-phenylethylamine, 3-chloropropan-1-ol
- Reaction Conditions: Basic medium (NaOH or K2CO3), heating
- Yield Optimization: Industrial applications may involve continuous flow reactors for enhanced efficiency.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group participates in diverse chemical reactions. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Anticancer Properties
Several studies have explored the potential anticancer properties of compounds related to this compound. For instance, research indicates that similar structures exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with low toxicity towards normal cells . The introduction of tertiary amine side chains has been shown to enhance these effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(4-(2-morpholinoethoxy)phenyl)-... | MCF-7 | <10 | |
3-(phenylthio)-1-(4-methoxyphenyl)... | MCF-7 | <15 | |
Tamoxifen | MCF-7 | 20 |
Enzyme Inhibition
Research has also indicated that the compound may act as an enzyme inhibitor. Its structural features allow it to act on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of related compounds found that modifications to the phenethylamine structure significantly affected cytotoxicity profiles. The study demonstrated that certain derivatives exhibited enhanced activity against cancer cell lines while maintaining low toxicity towards healthy cells .
Another research highlighted the potential for using this compound in enzyme mechanism studies, where it could serve as a model for understanding protein-ligand interactions due to its ability to form stable complexes with target enzymes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(1-Phenylethyl)amino]propan-1-OL, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via reductive amination between 3-amino-propan-1-ol and phenylethyl ketone derivatives. Optimization involves adjusting reaction parameters such as temperature (40–60°C), solvent polarity (methanol or ethanol), and catalyst loading (e.g., sodium cyanoborohydride). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ solvent) confirms structural integrity, with peaks for the hydroxyl (-OH, δ 1.5–2.0 ppm), amino (-NH, δ 2.5–3.0 ppm), and aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 194.15) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and hygroscopic degradation. Periodic FT-IR analysis monitors hydroxyl group integrity. Avoid aqueous buffers unless lyophilized immediately .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomeric purity is critical for receptor binding. Chiral HPLC (e.g., Chiralpak AD-H column) separates (R)- and (S)-isomers. Comparative bioassays (e.g., IC₅₀ in receptor inhibition studies) reveal stereospecific activity. For example, (S)-isomers may show 10-fold higher affinity for adrenergic receptors than (R)-forms .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB ID: 9K1) identifies binding poses. Density Functional Theory (DFT) calculates electrostatic potential maps to prioritize substituents for SAR studies. InChI/SMILES descriptors (PubChem) enable QSAR model training .
Q. What strategies are effective in identifying and quantifying synthetic impurities in this compound?
- Methodological Answer : LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects impurities (e.g., unreacted phenylethylamine). Reference standards (e.g., EP/ICH guidelines) calibrate impurity thresholds (<0.15% w/w). Accelerated stability studies (40°C/75% RH) predict degradation pathways .
Q. How does the compound’s solubility in different solvents affect its reactivity in catalytic reactions?
- Methodological Answer : Solvent polarity (logP) correlates with reaction rates. Use Hansen solubility parameters to select solvents (e.g., DMSO for SN2 reactions). Phase diagrams (via NRTL models) optimize biphasic systems for extraction .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., β₂-adrenergic receptors, IC₅₀ determination).
- Cytotoxicity : MTT assays (24–72 hr exposure, IC₅₀ calculation in HEK293 cells).
- Metabolic Stability : Microsomal incubation (human liver microsomes, LC-MS quantification of parent compound) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。